molecular formula C5H12N2O2 B8782537 Ethyl N-(2-aminoethyl)carbamate

Ethyl N-(2-aminoethyl)carbamate

Cat. No.: B8782537
M. Wt: 132.16 g/mol
InChI Key: ADYWUAMYLMRHRL-UHFFFAOYSA-N
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Description

Ethyl N-(2-aminoethyl)carbamate (CAS No. 36553-29-4) is a carbamate derivative with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol. Structurally, it consists of an ethyl carbamate group linked to a 2-aminoethyl moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For example, it serves as a precursor for synthesizing catalytic monomers in polymeric organocatalysts (e.g., acrylate derivatives for Knoevenagel reactions) and as a building block for antitrypanosomal agents . Its tert-butyl-protected analog, tert-butyl N-(2-aminoethyl)carbamate, is widely employed in peptide synthesis due to its stability and controlled deprotection properties .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl N-(2-aminoethyl)carbamate

InChI

InChI=1S/C5H12N2O2/c1-2-9-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)

InChI Key

ADYWUAMYLMRHRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCN

Origin of Product

United States

Scientific Research Applications

Antineoplastic Agent

Historically, ethyl carbamate was utilized as an antineoplastic agent for treating multiple myeloma. However, its use was discontinued after it was classified as carcinogenic. Despite this, there are ongoing studies to evaluate its effects on cancer cells, particularly in laboratory settings where it has been used as a solvent for other therapeutic agents .

Anesthetic in Animal Studies

Ethyl carbamate is frequently employed as an anesthetic in animal experiments due to its long duration of action. Research indicates that it can keep animals anesthetized for extended periods without significantly affecting neuronal activity compared to other anesthetics like isoflurane . This property makes it valuable for studies requiring prolonged anesthesia.

Chemical Intermediate

In industrial chemistry, ethyl N-(2-aminoethyl)carbamate serves as a precursor for synthesizing various compounds, including amino resins and crosslinking agents used in textiles. Its role as a solvent and intermediate in the production of pesticides and pharmaceuticals highlights its versatility .

Case Studies

Several studies illustrate the applications of this compound in research:

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives of ethyl carbamate against different cancer cell lines. The results indicated significant cytotoxicity, with varying levels of cell viability observed:

CompoundCell Line% Cell Viability
Ethyl Carbamate Derivative AHepG2 (Liver Cancer)35.01
Ethyl Carbamate Derivative BMCF-7 (Breast Cancer)39.22
Doxorubicin (Control)HepG20.62

These findings suggest that derivatives of ethyl carbamate could have promising anticancer potential when compared to established treatments like doxorubicin .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against various pathogens using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Ethyl Carbamate Derivative AE. coli10.5280
Ethyl Carbamate Derivative BS. aureus13265

The results indicate that certain derivatives exhibit notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

This compound's role extends beyond biomedical uses into industrial applications:

  • Textile Industry : Used as a crosslinking agent to produce "wash-and-wear" fabrics.
  • Pharmaceuticals : Serves as an intermediate in synthesizing various drugs and therapeutic agents.
  • Pesticides : Functions as a solvent or intermediate in pesticide formulation.

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)
Property Ethyl N-(2-aminoethyl)carbamate Ethyl Carbamate
Structure C₅H₁₂N₂O₂ C₃H₇NO₂
Molecular Weight 132.16 g/mol 89.09 g/mol
Key Applications Organic synthesis intermediate Former anesthetic, industrial solvent
Toxicity Profile Limited data Group 2A carcinogen (IARC)
Key Research Findings Used in drug precursors and catalysts Induces hepatic carcinomas and lung adenomas in rodents ; detected in alcoholic beverages (e.g., Chinese白酒)

Differences :

  • The aminoethyl group in this compound enhances its utility in drug design, enabling conjugation with pharmacophores (e.g., benzamide derivatives targeting Trypanosoma brucei ).
Vinyl Carbamate
Property This compound Vinyl Carbamate
Structure Ethyl + aminoethyl substituent Ethyl + vinyl substituent
Carcinogenic Potency Not studied 10–100× more potent than ethyl carbamate
Metabolic Activation Not required for activity Requires metabolic activation to epoxy derivatives
Key Applications Non-carcinogenic uses in synthesis Research carcinogen

Differences :

  • Vinyl carbamate’s unsaturated structure confers higher reactivity and carcinogenicity, inducing tumors in multiple organs at lower doses .
tert-Butyl N-(2-aminoethyl)carbamate
Property This compound tert-Butyl N-(2-aminoethyl)carbamate
Protection Group None tert-Butoxycarbonyl (Boc)
Stability Reactive amino group Stable under basic conditions
Applications Direct synthesis of amines Protected intermediate in peptide chemistry

Differences :

  • The Boc-protected derivative is preferred in solid-phase peptide synthesis due to its stability, whereas the unprotected this compound is more reactive but requires careful handling .
N-(2-Hydroxyethyl)carbamate Derivatives
Property This compound N-(2-Hydroxyethyl)arachidonylamide
Functional Group Aminoethyl Hydroxyethyl
Biological Activity Synthetic intermediate High-affinity cannabinoid receptor ligand
Structure-Activity Amino group enhances nucleophilicity Hydroxy group critical for receptor binding

Differences :

  • Substituting the amino group with a hydroxy group drastically alters biological activity. For instance, N-(2-hydroxyethyl)arachidonylamide (anandamide) binds cannabinoid receptors, while N-(2-aminoethyl) derivatives show negligible affinity .

Preparation Methods

Reaction Mechanism

  • Base-Assisted Deprotonation : Ethylenediamine reacts with a base (e.g., triethylamine, K2_2CO3_3) to form a reactive amine salt.

  • Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond.

Key Conditions

  • Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or methanol.

  • Temperature : 0°C to room temperature.

  • Stoichiometry : Controlled 1:1 molar ratio to prevent over-alkylation.

Example Protocol
Ethylenediamine (1 equiv) and triethylamine (1 equiv) in THF at 0°C are treated dropwise with ethyl chloroformate (1 equiv). After stirring for 2 hours, the mixture is washed with HCl (1M), NaHCO3_3, and brine. The product is isolated via vacuum distillation or recrystallization.

Data Table 1: Chloroformate Method Optimization

BaseSolventTemp (°C)Yield (%)Purity (%)Source
TriethylamineTHF08995
K2_2CO3_3MeOH256790
DIEPADCM-59298

Advantages : High yields, short reaction time.
Limitations : Requires careful stoichiometry to avoid di-substitution.

Carbonate Ester Aminolysis

This method employs ethyl carbonate and ethylenediamine in the presence of Lewis acid catalysts.

Reaction Mechanism

  • Catalytic Activation : Lewis acids (e.g., uranyl nitrate) polarize the carbonate ester, enhancing electrophilicity.

  • Amine Attack : Ethylenediamine nucleophilically attacks the activated carbonyl, releasing ethanol and forming the carbamate.

Key Conditions

  • Catalyst : Uranyl nitrate, FeCl3_3, or RuCl3_3.

  • Temperature : 80–100°C.

  • Byproduct Removal : Ethanol is distilled off to drive equilibrium.

Example Protocol
Ethylenediamine (1 equiv) and uranyl nitrate (5 mol%) are heated with diethyl carbonate (2 equiv) at 80°C for 12 hours. The mixture is filtered, and the product is purified via column chromatography.

Data Table 2: Carbonate Method Optimization

CatalystTemp (°C)Yield (%)Selectivity (%)Source
Uranyl nitrate807085
FeCl3_3906578
RuCl3_31007282

Advantages : Avoids hazardous chloroformates; scalable.
Limitations : Moderate yields, requires high temperatures.

Reductive Amination of Ethyl Glyoxylate

A two-step process involving imine formation followed by reduction.

Reaction Mechanism

  • Imine Formation : Ethylenediamine reacts with ethyl glyoxylate to form an imine intermediate.

  • Reduction : The imine is reduced (e.g., H2_2/Pd-C) to the carbamate.

Example Protocol
Ethylenediamine (1 equiv) and ethyl glyoxylate (1 equiv) are stirred in THF with molecular sieves (4Å) at 0°C for 1 hour. The mixture is filtered and hydrogenated under H2_2 (1 atm) with Pd/C (10%) for 6 hours. The product is isolated via filtration and evaporation.

Data Table 3: Reductive Amination Results

Reducing AgentSolventYield (%)Purity (%)Source
H2_2/Pd-CTHF7892
NaBH4_4MeOH6588

Advantages : High selectivity for mono-substitution.
Limitations : Multi-step synthesis; requires specialized equipment.

Enzymatic Carbamation

Emerging approaches use lipases or proteases to catalyze carbamate formation under mild conditions.

Example Protocol
Ethylenediamine (1 equiv) and diethyl carbonate (2 equiv) are incubated with immobilized Candida antarctica lipase B (CAL-B) in hexane at 37°C for 24 hours. The enzyme is filtered, and the product is purified via solvent evaporation.

Data Table 4: Enzymatic Method Optimization

EnzymeSolventYield (%)Source
CAL-BHexane55
Pseudomonas sp.Toluene48

Advantages : Eco-friendly; ambient conditions.
Limitations : Low yields; limited substrate scope.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilitySafety ConcernsCost
Chloroformate67–92HighChloroformate toxicity$$
Carbonate Aminolysis65–72ModerateHigh temps$
Reductive Amination65–78LowH2_2 handling$$$
Enzymatic48–55LowMinimal$$

Industrial-Scale Considerations

  • Chloroformate Method : Preferred for high-throughput production due to rapid kinetics, but requires rigorous safety protocols.

  • Carbonate Method : Suitable for facilities with distillation capabilities to remove ethanol.

Q & A

Basic Question: What are the recommended synthetic methodologies for Ethyl N-(2-aminoethyl)carbamate, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via carbamate-forming reactions. A common approach involves reacting 2-aminoethylamine with ethyl chloroformate or ethyl carbonates under controlled alkaline conditions (pH 8–10) to minimize side reactions like oligomerization . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for optimizing yield. For example, dropwise addition of ethyl chloroformate to a cooled amine solution reduces exothermic side reactions, achieving yields >75% . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic Question: How is this compound characterized structurally, and what analytical techniques are essential for validation?

Answer:
Structural confirmation requires a multi-technique approach:

  • NMR : 1H^1H-NMR identifies carbamate protons (δ 1.2–1.4 ppm for ethyl group, δ 3.3–3.5 ppm for -NH-CH2_2-) and amine protons (δ 1.8–2.2 ppm). 13C^{13}C-NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O-C stretch) validate the carbamate group .
  • Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion [M+H]+^+ at m/z 161.1 and fragments like m/z 116.1 (loss of ethyl group) .

Advanced Question: What metabolic pathways activate this compound into potential carcinogens, and how do these compare across species?

Answer:
Ethyl carbamates undergo cytochrome P450-mediated oxidation to form vinyl carbamate epoxide, a DNA-reactive metabolite. Rodent studies show hepatic CYP2E1 as the primary enzyme, generating adducts at guanine N7 positions . Human hepatocyte models indicate similar metabolic activation but lower catalytic efficiency (Vmax_{max} 2.1 nmol/min/mg in humans vs. 5.8 in mice), suggesting species-specific carcinogenic risks . Comparative studies require in vitro microsomal assays coupled with LC-MS/MS quantification of DNA adducts (e.g., 7-(2-oxoethyl)guanine) to assess interspecies variability .

Advanced Question: How do conflicting data on this compound’s stability under varying pH and temperature conditions arise, and how can these discrepancies be resolved?

Answer:
Stability studies report half-life variations due to:

  • pH : Degradation accelerates in acidic conditions (t1/2_{1/2} = 12 h at pH 2) vs. alkaline (t1/2_{1/2} = 48 h at pH 9), attributed to hydrolysis of the carbamate ester .
  • Temperature : At 40°C, decomposition rates increase 3-fold compared to 25°C .
    Discrepancies arise from matrix effects (e.g., buffer ions catalyzing hydrolysis) or analytical methods (HPLC vs. GC). Standardizing conditions (e.g., 0.1 M phosphate buffer, 25°C) and using stability-indicating assays (e.g., HPLC-UV with peak purity analysis) improve reproducibility .

Advanced Question: What experimental strategies are used to analyze this compound’s role in biological systems, particularly its interaction with cellular targets?

Answer:

  • In vitro binding assays : Fluorescence polarization or SPR quantify binding affinity to proteins like acetylcholinesterase (IC50_{50} ~ 15 µM) .
  • Cellular uptake studies : Radiolabeled 14C^{14}C-Ethyl N-(2-aminoethyl)carbamate tracks intracellular accumulation in HEK293 cells, with LC-MS/MS quantifying metabolites .
  • Transcriptomic profiling : RNA-seq of exposed cell lines (e.g., HepG2) identifies upregulated pathways (e.g., oxidative stress response genes like NRF2) .

Advanced Question: How can researchers reconcile contradictions in toxicological data between in vitro and in vivo models for this compound?

Answer:
Discrepancies often stem from:

  • Metabolic differences : In vitro models lack full metabolic networks (e.g., hepatic detoxification enzymes), overestimating toxicity. Co-culturing hepatocytes with target cells improves relevance .
  • Dose extrapolation : Allometric scaling (e.g., mg/kg to µM) must account in vivo clearance rates. Physiologically based pharmacokinetic (PBPK) modeling bridges this gap .
  • Endpoint selection : In vitro assays (e.g., Ames test) may miss organ-specific effects observed in rodent carcinogenicity studies. Multi-omics integration (proteomics, metabolomics) enhances mechanistic understanding .

Advanced Question: What computational methods are employed to predict this compound’s reactivity and potential mutagenicity?

Answer:

  • Density Functional Theory (DFT) : Calculates electrophilicity indices (ω) to predict reactivity with nucleophilic DNA sites. For this compound, ω = 1.7 eV, indicating moderate mutagenic potential .
  • Molecular docking : Simulates binding to DNA repair enzymes (e.g., O6^6-alkylguanine-DNA alkyltransferase) to assess interference .
  • QSAR models : Training datasets (e.g., EPA’s ToxCast) correlate structural descriptors (e.g., logP, polar surface area) with Ames test outcomes, achieving >80% accuracy .

Advanced Question: How do researchers design experiments to differentiate this compound’s direct vs. indirect genotoxic effects?

Answer:

  • Comet assay with metabolic activation : Compare DNA damage in HepG2 cells ± S9 mix (liver homogenate) to distinguish direct strand breaks from metabolite-induced damage .
  • Transgenic rodent models : Use gpt delta mice to quantify in vivo mutations in target organs (e.g., liver, lung) .
  • Reactive oxygen species (ROS) assays : Measure intracellular ROS (e.g., DCFH-DA fluorescence) to link oxidative stress to indirect genotoxicity .

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